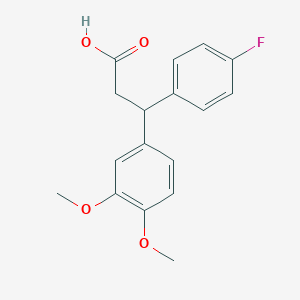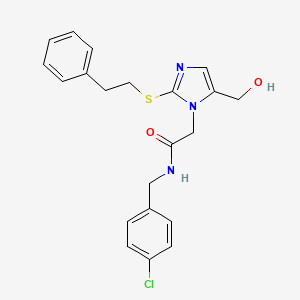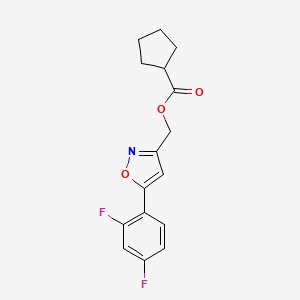
3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid, also known as DMPFP, is an organic compound that has been studied for its potential applications in a variety of fields, including medicine and chemistry. DMPFP is a type of carboxylic acid, which is a class of organic compounds that contain carboxyl functional groups. It is an aromatic compound with a molecular weight of 246.28 g/mol and a molecular formula of C13H14O4. This compound has been studied extensively due to its wide range of potential applications.
科学的研究の応用
3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid has been studied for its potential applications in a variety of scientific research fields. It has been found to have potential applications in medicine, as it has been observed to have anti-inflammatory and analgesic effects. In addition, it has been studied for its potential use as a reagent in organic synthesis. It has also been studied for its potential use as a corrosion inhibitor, as well as its potential to be used as a flame retardant.
作用機序
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid is not yet fully understood. However, it is believed that its anti-inflammatory and analgesic effects are due to its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In addition, it has been observed to inhibit the production of nitric oxide, which is believed to be responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been observed to have anti-inflammatory and analgesic effects, as well as potential applications in the treatment of certain types of cancer. In addition, it has been observed to have anticonvulsant, anti-nociceptive, and neuroprotective effects. It has also been observed to have potential applications in the treatment of diabetes and obesity.
実験室実験の利点と制限
The advantages of using 3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid in laboratory experiments include its low toxicity and its ability to be easily synthesized. In addition, it has been observed to have a wide range of potential applications, which makes it a useful tool for researchers. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not very stable and is prone to degradation when exposed to light and heat. In addition, it is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on 3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid. One potential direction is to further study its potential applications in medicine, such as its potential use as an anti-inflammatory and analgesic. In addition, further research could be conducted on its potential use as a reagent in organic synthesis, as well as its potential to be used as a corrosion inhibitor and flame retardant. Another potential direction is to further study its biochemical and physiological effects, such as its potential to be used as an anticonvulsant, anti-nociceptive, and neuroprotective agent. Finally, further research could be conducted on its potential applications in the treatment of diabetes and obesity.
合成法
3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid can be synthesized through a variety of methods. One of the most common methods is a reaction between 3-chloro-4-fluorophenylacetic acid and 4-methoxyphenol. This reaction is facilitated by a strong acid such as sulfuric acid, and the product is then purified by recrystallization. Other methods of synthesis include the reaction of 4-bromo-3-methylphenol with 3-chloro-4-fluorophenylacetic acid, as well as the reaction of 3-chloro-4-fluorophenylacetic acid and 4-methoxybenzaldehyde.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO4/c1-21-15-8-5-12(9-16(15)22-2)14(10-17(19)20)11-3-6-13(18)7-4-11/h3-9,14H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHJUDQOUWKJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)C2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine](/img/structure/B2461400.png)


![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2461406.png)



![N-(4-(4-methoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2461412.png)

![1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2461415.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2461416.png)
![1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2461417.png)
![5-[(4-Methyl-1H-pyrazol-1-YL)methyl]-2-furaldehyde](/img/structure/B2461420.png)
